4-Amino-4'-hydrazino-2,2'-stilbenedisulfonic acid
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Overview
Description
4-Amino-4’-hydrazino-2,2’-stilbenedisulfonic acid is an organic compound with the molecular formula C14H15N3O6S2. It is a derivative of stilbene, containing amino and hydrazino functional groups along with sulfonic acid groups on each of the two phenyl rings. This compound is known for its applications in the synthesis of dyes and optical brighteners.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-hydrazino-2,2’-stilbenedisulfonic acid typically involves the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid. The reduction process can be carried out using iron powder under acidic conditions. The reaction proceeds as follows:
Reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-hydrazino-2,2’-stilbenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino and hydrazino groups can be oxidized to form corresponding nitro and azo compounds.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, amines, under acidic or basic conditions
Major Products
Oxidation Products: Nitro and azo derivatives
Reduction Products: Hydrazine derivatives
Substitution Products: Sulfonate esters, sulfonamides
Scientific Research Applications
4-Amino-4’-hydrazino-2,2’-stilbenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and optical brighteners.
Biology: Employed in the study of enzyme reactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of detergents and paper brightening agents.
Mechanism of Action
The mechanism of action of 4-Amino-4’-hydrazino-2,2’-stilbenedisulfonic acid involves its interaction with various molecular targets. The amino and hydrazino groups can form hydrogen bonds and interact with enzymes and proteins, affecting their activity. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Similar structure but with amino groups instead of hydrazino groups.
4,4’-Bis(4-amino-1-naphthylazo)-2,2’-stilbenedisulfonic acid: Contains additional naphthylazo groups, used in dye synthesis.
Uniqueness
4-Amino-4’-hydrazino-2,2’-stilbenedisulfonic acid is unique due to the presence of both amino and hydrazino groups, which provide distinct reactivity and applications compared to its analogs. Its ability to participate in a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-amino-2-[2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c15-11-5-3-9(13(7-11)24(18,19)20)1-2-10-4-6-12(17-16)8-14(10)25(21,22)23/h1-8,17H,15-16H2,(H,18,19,20)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRKLGHQDYOHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702388 |
Source
|
Record name | 2-[2-(4-Amino-2-sulfophenyl)ethenyl]-5-hydrazinylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858804-80-5 |
Source
|
Record name | 2-[2-(4-Amino-2-sulfophenyl)ethenyl]-5-hydrazinylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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